(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one
Description
The compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a benzofuran core with multiple functional modifications. Key structural features include:
- Z-configuration at the 2-(3-methylbenzylidene) group, which dictates spatial arrangement and intermolecular interactions.
- A bis(2-methoxyethyl)aminomethyl group at position 7, enhancing solubility via hydrophilic methoxyethyl chains.
- A 3-methylbenzylidene moiety at position 2, introducing steric and hydrophobic effects.
Crystallographic tools like SHELX and Mercury are critical for confirming its stereochemistry and hydrogen-bonding networks .
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-16-5-4-6-17(13-16)14-21-22(26)18-7-8-20(25)19(23(18)29-21)15-24(9-11-27-2)10-12-28-3/h4-8,13-14,25H,9-12,15H2,1-3H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSXCBBLSUCMM-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure features a benzofuran core with various substituents that influence its biological properties. The presence of the bis(2-methoxyethyl)amino group enhances its solubility and potential interactions with biological targets.
1. Anticancer Activity
Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds related to the benzofuran structure have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. In vitro assays revealed that certain derivatives can induce apoptosis by increasing reactive oxygen species (ROS) production and activating caspases, leading to cell cycle arrest in the G1/S phase .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 9.73 | Induction of apoptosis via ROS generation |
| Compound B | MCF-7 | 19.92 | Cell cycle arrest |
| Compound C | PC3 | 12.61 | Caspase activation |
2. Anti-inflammatory Effects
Benzofuran derivatives have also been investigated for their anti-inflammatory properties. For example, one study reported that a related compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1 in macrophage cells, demonstrating its potential in managing chronic inflammatory disorders .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Target | Reduction (%) |
|---|---|---|
| Compound D | TNF-α | 93.8 |
| Compound E | IL-1 | 98 |
| Compound F | IL-8 | 71 |
3. Neuroprotective Properties
The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It has been reported to inhibit butyrylcholinesterase activity and modulate microglial responses, shifting them from a pro-inflammatory to a neuroprotective phenotype . This multi-target approach is crucial for addressing the complexities of neurodegenerative diseases.
Case Study 1: Apoptosis Induction
In a study involving K562 leukemia cells, exposure to a benzofuran derivative resulted in increased activity of caspases 3 and 7 after prolonged exposure, indicating significant pro-apoptotic effects. The study emphasized the role of mitochondrial dysfunction and ROS in mediating these effects .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antibacterial properties of related benzofuran compounds against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, showcasing potent activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Anti-inflammatory Properties
Benzofuran derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one exhibit significant inhibition of pro-inflammatory mediators. For instance, studies have shown that benzofuran derivatives can effectively reduce levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and interleukin 8 (IL-8), which are critical in the inflammatory response .
| Mediator | Effect of Benzofuran Derivatives |
|---|---|
| TNF | Reduction by 93.8% |
| IL-1 | Reduction by 98% |
| IL-8 | Reduction by 71% |
Anticancer Activity
The structural characteristics of benzofuran derivatives contribute to their anticancer potential. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, certain benzofuran derivatives have been identified as inhibitors of alkaline phosphatases (APs), which are often overexpressed in cancerous tissues . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran scaffold can enhance anticancer efficacy.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of benzofuran derivatives. Compounds within this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to modulate pathways involved in neuroinflammation further supports their therapeutic utility.
Synthesis of Derivatives
The synthesis of this compound typically involves several steps, including condensation reactions and modifications to enhance biological activity. A common method includes the reaction of benzofuran derivatives with aldehydes under specific catalytic conditions, yielding various substituted products with enhanced pharmacological properties .
Case Study: Anti-Osteoarthritis Activity
A notable case study investigated the anti-inflammatory effects of a related benzofuran compound in an osteoarthritis model . The study demonstrated that the compound significantly reduced inflammatory markers and improved joint function in animal models, indicating its potential as a therapeutic agent for osteoarthritis management.
Table: Summary of Biological Activities
| Activity | Compound Type | Mechanism |
|---|---|---|
| Anti-inflammatory | Benzofuran derivatives | Inhibition of TNF, IL-1, IL-8 |
| Anticancer | Alkaline phosphatase inhibitors | Targeting APs to inhibit tumor growth |
| Neuroprotective | Benzofuran derivatives | Modulating oxidative stress and inflammation |
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The phenolic hydroxyl group at position 6 participates in acid-base and derivatization reactions:
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Acetylation : Reacts with acetic anhydride under basic conditions to form a stable acetylated derivative, enhancing lipophilicity for pharmacological studies.
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Methylation : Treatment with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone converts the hydroxyl group to a methoxy group, protecting it during synthetic modifications .
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Oxidation : Under controlled conditions with pyridinium chlorochromate (PCC), the hydroxyl group oxidizes to a ketone, though steric hindrance from adjacent groups may limit this reaction.
Table 1: Hydroxyl Group Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Acetylation | Ac₂O, Et₃N, RT | Acetyl ester | 85 | |
| Methylation | MeI, K₂CO₃, acetone | Methoxy derivative | 78 | |
| Oxidation | PCC, CH₂Cl₂ | Ketone | 45 |
Bis(2-methoxyethyl)amino Methyl Group Reactivity
The tertiary amine moiety enables nucleophilic and alkylation reactions:
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Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility in aqueous media.
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Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups to hydroxyls, enabling further functionalization .
Key Insight : Kinetic studies indicate SN2 mechanisms dominate in quaternization due to the steric bulk of the bis(2-methoxyethyl) group.
Benzylidene Group Reactions
The α,β-unsaturated ketone (benzylidene) undergoes characteristic conjugate additions and reductions:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding a dihydrobenzofuran derivative.
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Michael Addition : Nucleophiles (e.g., amines) add to the β-position under mild basic conditions.
Table 2: Benzylidene Reactivity
| Reaction | Conditions | Product | Selectivity | Citation |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Dihydrobenzofuran | >90% Z→Z | |
| Michael Addition | Piperidine, THF | β-Amino-substituted derivative | 70% |
Benzofuran Core Modifications
Electrophilic aromatic substitution (EAS) occurs at activated positions:
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Nitration : Nitration (HNO₃/H₂SO₄) targets the 5-position due to electron-donating hydroxyl and amine groups.
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Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at the 4-position.
Mechanistic Note : The hydroxyl group directs EAS via resonance, while the benzylidene group deactivates the adjacent ring.
Condensation and Cyclization
The compound serves as a precursor in aldol condensations:
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Aldol Condensation : Reacts with aryl aldehydes (e.g., 4-nitrobenzaldehyde) under basic conditions (KOH/EtOH) to form extended conjugated systems .
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Cyclization : Acid-catalyzed cyclization forms polycyclic structures, relevant to natural product synthesis.
Table 3: Condensation Reactions
| Aldehyde | Conditions | Product Yield (%) | Application | Citation |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | KOH, EtOH, reflux | 82 | Antimicrobial agents | |
| Furfural | HCl, MeCN | 68 | Fluorescent probes |
Enzymatic Interactions
Though not a direct chemical reaction, the compound inhibits metallo-β-lactamases (e.g., NDM-1) via:
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Zinc Chelation : Hydroxyl and carbonyl groups coordinate Zn²⁺ ions in the enzyme active site .
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π-Stacking : The benzofuran ring interacts with His122 residues, enhancing binding affinity .
Structure-Activity Note : Methoxy groups reduce inhibition compared to hydroxyl analogues, highlighting the role of hydrogen bonding .
Stability and Degradation
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Photodegradation : UV exposure induces cis-trans isomerization of the benzylidene group.
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Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis under acidic/basic conditions, cleaving the benzylidene bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran derivatives exhibit diverse bioactivities influenced by substituent type, position, and stereochemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The target compound’s 6-hydroxy group aligns with ’s findings that electron-donating -OH/-OCH3 groups enhance antioxidant activity. However, bulky substituents like bis(2-methoxyethyl)aminomethyl may reduce membrane permeability compared to smaller groups (-Cl, -CF3) .
Stereochemical and Hydrogen-Bonding Influences: The Z-configuration of the benzylidene group may favor specific crystal packing via C-H···π interactions, as observed in hydrogen-bonding analyses of benzofuran crystals .
Pharmacokinetic Trade-offs: The bis(2-methoxyethyl)amine group balances hydrophilicity and lipophilicity, contrasting with selamectin’s NOH group, which diminishes activity despite structural similarities .
Research Findings and Implications
- Neuroprotective Potential: The target compound’s antioxidative properties (via 6-OH) align with ’s benzofuran-2-carboxamide derivatives, which protect neurons from oxidative damage .
- Structural Limitations : While the 3-methylbenzylidene group enhances hydrophobicity, it may reduce binding affinity to targets like GlyR, as seen in selamectin’s inactivity .
- Methodological Considerations : Crystallographic software (e.g., SHELX, Mercury) is essential for resolving the Z-configuration and hydrogen-bonding patterns critical for structure-activity relationships .
Preparation Methods
Hydroxylation at the 6-Position
The introduction of a hydroxy group at the 6-position is achieved via electrophilic aromatic substitution or directed ortho-metalation. While specific details for this compound are not explicitly documented in the provided sources, analogous benzofuran derivatives often employ:
Formylation and Aminomethylation at the 7-Position
The 7-position is functionalized with a bis(2-methoxyethyl)aminomethyl group through a two-step sequence:
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Formylation : Vilsmeier-Haack formylation introduces an aldehyde group at the 7-position. This reaction uses POCl₃ and DMF under anhydrous conditions, yielding 7-formylbenzofuran-3(2H)-one.
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Reductive amination : The formyl group reacts with bis(2-methoxyethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). Methanol or THF serves as the solvent, with yields exceeding 80% under optimized conditions.
Stereoselective Condensation at the 2-Position
The critical benzylidene moiety at the 2-position is introduced via a condensation reaction between the benzofuran intermediate and 3-methylbenzaldehyde. This step determines the Z stereochemistry of the final product.
Catalyst Screening and Optimization
A study on analogous aurone syntheses demonstrated that amberlite IR-120 resin, a sulfonic acid-functionalized poly(styrene-divinylbenzene) catalyst, achieves 96% yield in 0.3 hours for condensation reactions. Comparative data for catalyst performance is summarized below:
| Catalyst | Time (hours) | Yield (%) |
|---|---|---|
| Silica gel | 6 | 44 |
| Silica sulfuric acid | 6 | 52 |
| Amberlite IR-120 | 0.3 | 96 |
| Nafion-NR50 | 4 | 73 |
Amberlite IR-120’s superior performance is attributed to its high acidity, mesoporous structure, and compatibility with aqueous ethanol.
Reaction Conditions for Z-Selectivity
The Z configuration is favored by:
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Solvent choice : Ethanol or THF stabilizes the transition state through hydrogen bonding.
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Temperature : Reactions conducted at 50–70°C prevent thermal epimerization.
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Catalyst loading : 10 mol% amberlite IR-120 ensures rapid kinetics without byproduct formation.
Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.
Final Product Characterization
The synthesized compound is characterized using:
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one, and what intermediates are critical for regioselective control?
- Methodological Answer : The synthesis typically involves heteroannulation of substituted dihydroxyacetophenones, followed by regioselective benzylidene formation. Key intermediates include 6-hydroxybenzofuran-3(2H)-one derivatives, where NaH/THF is used for deprotonation to enable nucleophilic substitution at the 7-position. For example, bis(2-methoxyethyl)amine is introduced via a Mannich-type reaction under anhydrous conditions to form the aminomethyl group . Substituent positioning (e.g., 3-methylbenzylidene) is controlled by reaction temperature (0°C to room temperature) and solvent polarity .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the stereochemical configuration (Z/E) and structural integrity of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving Z/E isomerism, as seen in analogous benzofuran derivatives where intramolecular hydrogen bonding (e.g., O–H⋯O) stabilizes the Z-configuration . NMR (¹H and ¹³C) is critical for identifying diastereotopic protons and verifying substituent positions. For instance, NOESY correlations can distinguish between benzylidene substituent orientations . IR spectroscopy confirms hydroxyl and carbonyl functionalities (broad O–H stretch at ~3200 cm⁻¹; C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the Z-isomer configuration of the 3-methylbenzylidene group influence biological activity compared to the E-isomer?
- Methodological Answer : The Z-isomer’s planar benzofuran core enhances π-π stacking with biological targets (e.g., enzyme active sites), as observed in antitumor assays of similar compounds . Computational docking studies (e.g., AutoDock Vina) can model steric clashes caused by the E-isomer’s non-planar structure. Experimental validation involves synthesizing pure Z/E isomers via photoirradiation or chiral chromatography and comparing IC₅₀ values in cytotoxicity assays .
Q. What structure-activity relationships (SAR) govern the substitution pattern at the 6-hydroxy and 7-(bis(2-methoxyethyl)amino)methyl positions?
- Methodological Answer :
- 6-Hydroxy Group : Essential for hydrogen bonding with targets like kinases or DNA topoisomerases. Methylation or acetylation at this position reduces antioxidant activity by ~60% in DPPH assays .
- 7-Aminomethyl Substituent : The bis(2-methoxyethyl) group enhances solubility and membrane permeability. Replacing it with hydrophobic groups (e.g., benzyl) decreases bioavailability in pharmacokinetic studies (e.g., logP increases by 1.5 units) .
- 3-Methylbenzylidene : Electron-donating groups (e.g., methyl) at the 3-position stabilize the Z-configuration and improve binding to hydrophobic pockets in enzymes .
Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives with similar substitution patterns?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). To address this:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to isolate substituent-specific effects .
- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout of TOP1 for topoisomerase inhibitors) .
Q. What strategies mitigate stereochemical instability during long-term storage or under physiological conditions?
- Methodological Answer :
- Formulation : Lyophilization with cyclodextrins (e.g., β-CD) prevents Z→E isomerization by encapsulating the benzylidene group .
- pH Control : Buffered solutions (pH 6.5–7.5) minimize acid-catalyzed tautomerization. For example, phosphate buffers stabilize the compound in plasma stability assays .
- Light Protection : Amber vials and inert atmospheres (N₂) prevent photoisomerization, as UV exposure (λ = 254 nm) accelerates degradation by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
